molecular formula C16H22N2O2 B4521662 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-4-carboxamide

1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-4-carboxamide

Cat. No.: B4521662
M. Wt: 274.36 g/mol
InChI Key: PWYMCYZPTUFQMF-UHFFFAOYSA-N
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Description

1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-4-carboxamide is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the indole nucleus in various bioactive molecules makes it a significant scaffold in medicinal chemistry .

Preparation Methods

The synthesis of 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-4-carboxamide typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Functionalization of the Indole Core: The indole core is then functionalized to introduce the carboxamide group at the 4-position. This can be achieved through acylation reactions using appropriate acylating agents.

    Introduction of the Propyl Chain: The propyl chain with the propan-2-yloxy group is introduced through nucleophilic substitution reactions.

Chemical Reactions Analysis

1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-4-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-4-carboxamide can be compared with other indole derivatives, such as:

These comparisons highlight the uniqueness of this compound and its potential for further research and development.

Properties

IUPAC Name

1-methyl-N-(3-propan-2-yloxypropyl)indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12(2)20-11-5-9-17-16(19)14-6-4-7-15-13(14)8-10-18(15)3/h4,6-8,10,12H,5,9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYMCYZPTUFQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C2C=CN(C2=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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